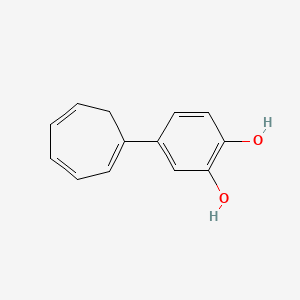
4-Cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,2-benzenediol with 1,3,5-cycloheptatriene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its unique structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol (Catechol): A simpler derivative without the cycloheptatrienyl group.
1,2-Benzenediol, 4-methyl-: A derivative with a methyl group instead of the cycloheptatrienyl group.
1,2-Benzenediol, 4-ethyl-: A derivative with an ethyl group.
Uniqueness
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- is unique due to the presence of the cycloheptatrienyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
16235-31-7 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.237 |
Nombre IUPAC |
4-cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-5,7-9,14-15H,6H2 |
Clave InChI |
WTUDGKZJCWCMDK-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=C1C2=CC(=C(C=C2)O)O |
Sinónimos |
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















